2-Phenylthiazolidine

Descripción general

Descripción

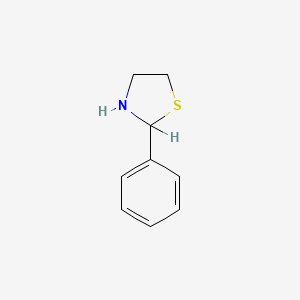

2-Phenylthiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atomsThe presence of the thiazolidine ring, which is a common structural motif in many bioactive molecules, enhances its pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenylthiazolidine can be synthesized through the reaction of an aldehyde (such as benzaldehyde) with an ethanolamine derivative in the presence of a sulfur donor like hydrogen sulfide. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. One such method includes the reaction of benzaldehyde with cysteamine hydrochloride in the presence of a base, followed by purification through crystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenylthiazolidine undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrothiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazolidines.

Substitution: Various substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

2-Phenylthiazolidine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: this compound derivatives exhibit potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is utilized in the development of new materials and as a building block for various chemical products

Mecanismo De Acción

The mechanism of action of 2-Phenylthiazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins, leading to changes in their function and activity .

Comparación Con Compuestos Similares

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidin-4-one: Exhibits a range of biological activities, including anticancer and antimicrobial effects.

2-Methylthiazolidine: Used in organic synthesis and as a precursor for other bioactive compounds

Uniqueness: 2-Phenylthiazolidine is unique due to its specific structural features and the presence of a phenyl group, which enhances its stability and biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Actividad Biológica

2-Phenylthiazolidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of L-cysteine with substituted benzaldehydes. This reaction can yield various derivatives, which can be further modified to enhance biological activity. The general reaction is represented as follows:

The resulting thiazolidine can be characterized using techniques such as NMR and FTIR spectroscopy to confirm its structure and purity.

Antioxidant Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant properties. For instance, a study reported that certain derivatives showed IC50 values in the DPPH free radical scavenging assay, indicating their potential as effective antioxidants. The antioxidant activity is often attributed to the presence of hydroxyl groups in the derivatives, which enhance their ability to donate protons and neutralize free radicals .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, making it a target for skin-whitening agents. Research indicates that this compound derivatives can inhibit tyrosinase activity effectively. One notable derivative, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (designated as 2g), demonstrated a competitive inhibition mechanism with an IC50 of 16.5 µM, significantly impacting melanin synthesis in B16 melanoma cells .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various thiazolidine derivatives against human cancer cell lines (T47D, Caco-2, HT-29), certain compounds exhibited promising results. For example, a derivative with a methoxy group at the para-position showed improved activity against colorectal cancer cells (Caco-2) with IC50 values less than 10 µg/mL . This suggests that structural modifications can significantly enhance anticancer properties.

Case Study 2: Xanthine Oxidase Inhibition

Another important biological activity of thiazolidine derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. A derivative identified as compound 6k exhibited an IC50 value of 3.56 μmol/L, outperforming allopurinol, a standard treatment for gout . This finding highlights the potential of thiazolidines in managing metabolic disorders.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between thiazolidine derivatives and their target enzymes. For instance, docking simulations indicated that hydrogen bonds and hydrophobic interactions play crucial roles in the binding affinity of these compounds to tyrosinase . Such studies are essential for rational drug design and optimization.

Propiedades

IUPAC Name |

2-phenyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOMVTLTYYYYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903063 | |

| Record name | NoName_3651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-82-8 | |

| Record name | 2-Phenylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLTHIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylthiazolidine?

A1: The molecular formula of this compound is C9H11NS, and its molecular weight is 165.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound. 1H NMR studies have been particularly useful in elucidating the structure and conformation of the molecule, including the influence of substituents on chemical shifts. [, ] 13C NMR analysis has also provided insights into the electronic effects of the thiazolidine ring and substituents. [] X-ray crystallography has been used to determine the precise three-dimensional structure of this compound and its derivatives. []

Q3: How does the position of the phenylpiperazinoalkoxyl group in this compound-3-thiocarboxamides affect their cardiotonic activity?

A3: Studies have shown that moving the phenylpiperazinoalkoxyl group from the ortho position to the meta or para position on the phenyl ring significantly reduces the cardiotonic activity of this compound-3-thiocarboxamides. [] This suggests that the ortho position is crucial for optimal interaction with the biological target.

Q4: What is the effect of converting the thiocarboxamido group to a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?

A4: Replacing the thiocarboxamido group with a carboxamido group in 2-(phenylpiperazinoalkoxyphenyl)thiazolidines leads to a notable increase in cardiotonic activity. [] This modification highlights a significant difference in structure-activity relationships compared to simpler this compound derivatives.

Q5: How does the length of the aminoalkoxy chain influence the cardiotonic activity of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines?

A5: Research indicates that ethoxy derivatives generally exhibit greater potency compared to analogues with longer aminoalkoxy chains in the context of 2-(phenylpiperazinoalkoxyphenyl)thiazolidines. []

Q6: What is known about the metabolism of this compound and its m-bromo derivative?

A8: Studies using autoradiography and analysis of urinary metabolites in mice revealed that both this compound and its m-bromo derivative are metabolized to cysteamine. Furthermore, the radioprotective activity and efficacy of these compounds over time closely correlate with their distribution and metabolic profiles. []

Q7: Do thiazolidine-4-carboxylate and this compound-4-carboxylate have any effect on the growth of a methionine-dependent tumor in rats?

A9: Research has shown that while thiazolidine-4-carboxylate and this compound-4-carboxylate can act as cysteine precursors, they do not affect the growth of a methionine-dependent rhabdomyosarcoma tumor in rats. [] Interestingly, a negative correlation was observed between plasma glutathione levels and tumor weight, suggesting that the tumor might preferentially uptake glutathione.

Q8: What is the potential application of S-methylmethionine sulfonium (SMMS) derivatives in skin protection?

A10: Previous research has demonstrated that SMMS possesses wound-healing and photoprotective properties for the skin, but its application is limited due to an unpleasant odor. In a recent study, odorless derivatives of SMMS were synthesized by eliminating dimethyl sulfide. Two specific derivatives, (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid, and (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, showed promising skin-protective effects. In vitro studies using human dermal fibroblasts (hDFs) and an immortalized human keratinocyte cell line (HaCaT) demonstrated that these derivatives could enhance cell proliferation, improve cell survival against UV exposure, and regulate collagen type I and MMP mRNA expression in hDFs subjected to UV radiation. These findings suggest that these SMMS derivatives could be developed as cosmetic ingredients for skin protection. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.